molecular formula C24H22FN3O3 B11523653 5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11523653
M. Wt: 419.4 g/mol
InChI Key: ZOHCMDDPDWAAIO-LSDHQDQOSA-N
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Description

5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, an imidazolylpropyl group, and a methylbenzoyl group attached to a pyrrolone ring. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials might include 4-fluoroaniline, 4-methylbenzoyl chloride, and 1H-imidazole. The synthesis could involve steps such as:

    Formation of the pyrrolone ring: This might involve cyclization reactions using appropriate reagents and catalysts.

    Introduction of the fluorophenyl group: This could be achieved through electrophilic aromatic substitution reactions.

    Attachment of the imidazolylpropyl group: This might involve nucleophilic substitution reactions.

    Addition of the hydroxy group: This could be achieved through oxidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis for the development of more complex molecules.

Biology

It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

It might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it might mimic or block the natural ligand.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-bromophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the fluorophenyl group in 5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one might confer unique properties such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C24H22FN3O3

Molecular Weight

419.4 g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H22FN3O3/c1-16-3-5-18(6-4-16)22(29)20-21(17-7-9-19(25)10-8-17)28(24(31)23(20)30)13-2-12-27-14-11-26-15-27/h3-11,14-15,21,29H,2,12-13H2,1H3/b22-20+

InChI Key

ZOHCMDDPDWAAIO-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)F)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)F)O

Origin of Product

United States

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